7-[2-(2-Aminoethyl)phenyl]heptan-1-OL
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Overview
Description
7-[2-(2-Aminoethyl)phenyl]heptan-1-OL is an organic compound that belongs to the class of alcohols and amines It features a heptane chain with a hydroxyl group at one end and a phenyl ring substituted with an aminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(2-Aminoethyl)phenyl]heptan-1-OL typically involves multi-step organic reactions. One common method is the alkylation of a phenyl ring with a heptane chain, followed by the introduction of an aminoethyl group. The reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like toluene or ethanol to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and pH, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
7-[2-(2-Aminoethyl)phenyl]heptan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Formation of 7-[2-(2-Aminoethyl)phenyl]heptan-1-one or 7-[2-(2-Aminoethyl)phenyl]heptanoic acid.
Reduction: Formation of 7-[2-(2-Aminoethyl)phenyl]heptan-1-amine.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
7-[2-(2-Aminoethyl)phenyl]heptan-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-[2-(2-Aminoethyl)phenyl]heptan-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. The phenyl ring can participate in π-π interactions, further influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
7-[2-(2-Hydroxyethyl)phenyl]heptan-1-OL: Similar structure but with a hydroxyethyl group instead of an aminoethyl group.
7-[2-(2-Methylaminoethyl)phenyl]heptan-1-OL: Similar structure but with a methylaminoethyl group.
Uniqueness
7-[2-(2-Aminoethyl)phenyl]heptan-1-OL is unique due to the presence of both hydroxyl and amino groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound in research and industrial applications.
Properties
CAS No. |
62885-85-2 |
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Molecular Formula |
C15H25NO |
Molecular Weight |
235.36 g/mol |
IUPAC Name |
7-[2-(2-aminoethyl)phenyl]heptan-1-ol |
InChI |
InChI=1S/C15H25NO/c16-12-11-15-10-6-5-9-14(15)8-4-2-1-3-7-13-17/h5-6,9-10,17H,1-4,7-8,11-13,16H2 |
InChI Key |
AHPPIJFWWZFLNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCCCCCCO)CCN |
Origin of Product |
United States |
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